molecular formula C12H15N3 B1598907 1-(4-Piperidinyl)-1H-benzimidazole CAS No. 83763-11-5

1-(4-Piperidinyl)-1H-benzimidazole

Cat. No.: B1598907
CAS No.: 83763-11-5
M. Wt: 201.27 g/mol
InChI Key: QYCKVZZMAXDBHQ-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Piperidinyl)-1H-benzimidazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H13N3
  • Molecular Weight : 187.24 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antihistaminic Activity : This compound has been identified as a selective H1 receptor antagonist, making it useful in treating allergic conditions without the central nervous system (CNS) side effects commonly associated with first-generation antihistamines .
  • Antimicrobial Properties : Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antibacterial and antifungal activity. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
  • Analgesic Effects : Research has indicated that piperidine derivatives, such as this compound, possess morphine-like analgesic properties. These compounds have been shown to produce significant analgesic effects in animal models, suggesting potential use in pain management .

Biological Activities and Case Studies

The biological activities of this compound can be summarized through various studies:

Activity TypeStudy ReferenceFindings
Antihistaminic Exhibits selective H1 receptor antagonism without CNS side effects.
Antimicrobial Displayed notable antibacterial activity with MIC values lower than standard antibiotics.
Analgesic Demonstrated morphine-like analgesic effects in animal models.
Antidiabetic Shown to inhibit alpha-amylase with promising IC50 values compared to standard drugs.

Research Findings

Recent literature highlights the pharmacological potential of this compound:

  • A study on benzimidazole derivatives reported that compounds similar to this compound exhibited strong antibacterial properties against Gram-positive bacteria, outperforming traditional antibiotics .
  • Another investigation into the analgesic properties revealed that this compound could serve as an effective pain reliever with a mechanism akin to opioid analgesics but with a reduced risk of addiction .
  • Additionally, research into its antidiabetic effects indicated that this compound could inhibit carbohydrate-digesting enzymes, suggesting a role in managing blood glucose levels .

Scientific Research Applications

Analgesic Applications

1-(4-Piperidinyl)-1H-benzimidazole has been identified as a selective agonist for the ORL1 receptor, which is implicated in pain modulation. Research indicates that compounds with this structure can potentially serve as effective analgesics with reduced side effects compared to traditional opioids. The agonists have shown promise in treating neurogenic inflammation and pain disorders without the addictive properties associated with opioids .

Case Study: ORL1-Receptor Agonists

  • Findings : Studies have demonstrated that piperidinyl benzimidazole derivatives exhibit potent analgesic activity, suggesting their potential as therapeutic agents for inflammatory diseases and pain management .

Antiviral Activity

Benzimidazole derivatives, including this compound, have been explored for their antiviral properties against various viral strains such as HIV and hepatitis viruses. The compound's structure allows it to act as a reverse transcriptase inhibitor, which is crucial in combating HIV-1 replication.

Case Study: Antiviral Efficacy

  • Research : A series of substituted benzimidazole derivatives were synthesized and tested against HIV-1, showing notable inhibitory activity with effective concentrations (EC50) ranging from 5.28 to 40 µM . Additionally, compounds demonstrated strong activity against hepatitis C virus (HCV), with EC50 values as low as 3.0 nM .

Anticancer Properties

The anticancer potential of this compound has been increasingly recognized. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

Case Study: Cytotoxic Effects

  • Findings : Compounds derived from benzimidazole scaffolds have shown significant inhibition of cancer cell proliferation through mechanisms such as topoisomerase inhibition and apoptosis induction . For instance, benzimidazole-acridine derivatives exhibited strong cytotoxicity against K562 leukemia cells at concentrations as low as 2.68 µmol/L .

Pharmacological Scaffold in Drug Design

The structural characteristics of this compound make it an attractive scaffold for developing new pharmacological agents. Its ability to form diverse interactions allows for modifications that can enhance efficacy and selectivity for various biological targets.

Applications in Drug Development

  • Versatility : The compound serves as a foundational structure for synthesizing new derivatives aimed at treating a range of conditions from infections to chronic diseases .
  • Innovative Modifications : Researchers have explored various substitutions on the benzimidazole ring to optimize pharmacokinetic properties and therapeutic outcomes.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
AnalgesicsPain management via ORL1 receptor agonismReduced side effects compared to opioids
AntiviralInhibition of HIV-1 and HCVEC50 values ranging from 3.0 nM to 40 µM
AnticancerCytotoxicity against leukemia and solid tumorsSignificant inhibition observed in multiple studies
Drug DesignScaffold for new therapeutic agentsEnhanced efficacy through structural modifications

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation and acylation reactions, forming derivatives with enhanced pharmacological properties.

Key Reactions:

  • Alkylation with alkyl halides : Reaction with 2-chloroethyl-methyl ether in dimethylformamide (DMF) using sodium hydride yields 1-(2-methoxyethyl)-substituted derivatives (62% yield) .

  • Acylation with isocyanates : Treatment with 4-fluorophenyl isocyanate forms carboxamide derivatives (74% yield) .

Representative Example:

ReactantReagent/ConditionsProductYield
1-(4-Piperidinyl)-1H-benzimidazole2-Chloroethyl-ethyl ether, K₂CO₃, reflux1-(2-Ethoxyethyl)-substituted derivative80%

Functionalization of the Benzimidazole Core

The benzimidazole ring participates in electrophilic substitution and condensation reactions.

Key Reactions:

  • Reductive cyclization : Reaction with furan-2-carbaldehyde and sodium dithionite forms 2-(furan-2-yl)-substituted derivatives (70% yield) .

  • Condensation with aldehydes : Use of 5-(4-nitrophenyl)furan-2-carbaldehyde in ethanol/piperidine yields acrylonitrile derivatives .

Synthetic Routes to Complex Derivatives

Multi-step protocols enable access to structurally diverse analogs:

Case Study: Antifungal Derivatives

  • Step 1 : Coupling with 5-(4-chlorophenyl)furan-2-carbaldehyde.

  • Step 2 : Reductive cyclization with Na₂S₂O₄.

  • Step 3 : Alkylation with 2-(1-methylethoxy)ethyl tosylate.

Resultant Compound : MIC = 0.97 μg/mL against C. glabrata (superior to fluconazole).

Biological Data :

CompoundTargetActivity (IC₅₀/MIC)
6j C. glabrata0.97 μg/mL
5 8-Oxo Guanine DNA Glycosylase 1Not disclosed

Reaction Optimization Insights

  • Solvent effects : DMF enhances alkylation efficiency compared to acetonitrile .

  • Catalysts : Sodium hydride outperforms K₂CO₃ in sterically hindered substitutions .

Stability and Functional Group Compatibility

  • The benzimidazole ring remains intact under acidic (HCl/dioxane) and reductive (NaBH₄) conditions.

  • Piperidine nitrogen shows negligible reactivity in neutral aqueous media .

Properties

IUPAC Name

1-piperidin-4-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCKVZZMAXDBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232605
Record name 1-(4-Piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83763-11-5
Record name 1-(4-Piperidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Piperidinyl)-1H-benzimidazole
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Record name 1-(4-Piperidinyl)-1H-benzimidazole
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Record name 1-(4-piperidinyl)-1H-benzimidazole
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Synthesis routes and methods

Procedure details

To a solution of 196 mg of 1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole (from Step B) in 10 mL of CH3OH was added 200 mg 10% palladium on carbon and 200 mg ammonium formate. After the reaction was refluxed for 4 hours, the mixture was cooled down to room temperature, filtered through Celite and washed with CH3OH. The filtrate was concentrated under reduced pressure to give 160 mg of the title compound as oil. 1H NMR (400 MHz, CD3OD): δ2.13(m, 4H), 2.92(m, 2H), 3.27(m, 2H), 4.56(m, 1H), 7.28(m, 2H), 7.66(t, J=5.9 Hz, 2H), 8.25(s, 1H). ESI-MS 201 (M+H); HPLC A: 0.61 min.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(4-Piperidinyl)-1H-benzimidazole
1-(4-Piperidinyl)-1H-benzimidazole
1-(4-Piperidinyl)-1H-benzimidazole
1-(4-Piperidinyl)-1H-benzimidazole
1-(4-Piperidinyl)-1H-benzimidazole
1-(4-Piperidinyl)-1H-benzimidazole

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